molecular formula C32H22N2 B4686610 7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine

7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine

Cat. No.: B4686610
M. Wt: 434.5 g/mol
InChI Key: QZBGTXWNMRKJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen. The specific structure of this compound includes a quinoline and acridine moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of quinoline derivatives with acridine derivatives in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline- and acridine-based compounds, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,14-Diphenyl-6,13-dihydroquinolino[2,3-b]acridine stands out due to its specific arrangement of phenyl groups and its ability to undergo a wide range of chemical reactions. Its unique structure also makes it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

7,14-diphenyl-6,13-dihydroquinolino[2,3-b]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N2/c1-3-11-21(12-4-1)31-23-15-7-9-17-27(23)33-29-20-26-30(19-25(29)31)34-28-18-10-8-16-24(28)32(26)22-13-5-2-6-14-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBGTXWNMRKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2CC4=C(C5=CC=CC=C5N=C41)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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